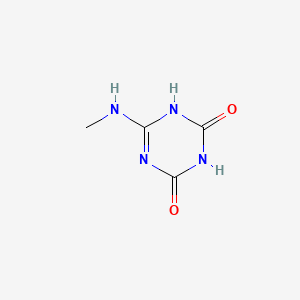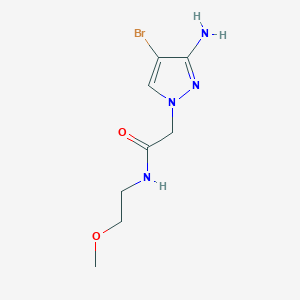
2-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N-(2-methoxyethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N-(2-methoxyethyl)acetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N-(2-methoxyethyl)acetamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Bromination: The pyrazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromo group at the 4-position.
Amination: The amino group is introduced at the 3-position through a nucleophilic substitution reaction.
Acetamide Formation: The final step involves the reaction of the substituted pyrazole with 2-methoxyethylamine to form the acetamide derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group, to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the bromo group or the pyrazole ring.
Substitution: The bromo group can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a wide range of functionalized pyrazole derivatives.
Aplicaciones Científicas De Investigación
2-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N-(2-methoxyethyl)acetamide may have applications in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe to study enzyme interactions or cellular pathways.
Medicine: Exploration as a potential drug candidate for various therapeutic areas, including anti-inflammatory, anticancer, or antimicrobial activities.
Industry: Use in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 2-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N-(2-methoxyethyl)acetamide would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
2-(3-Amino-1h-pyrazol-1-yl)-N-(2-methoxyethyl)acetamide: Lacks the bromo group, which may affect its biological activity.
2-(3-Amino-4-chloro-1h-pyrazol-1-yl)-N-(2-methoxyethyl)acetamide: Contains a chloro group instead of a bromo group, which may result in different reactivity and properties.
2-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N-(ethyl)acetamide: Has an ethyl group instead of a methoxyethyl group, potentially altering its solubility and interaction with biological targets.
Uniqueness
The presence of the bromo group and the methoxyethyl side chain in 2-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N-(2-methoxyethyl)acetamide may confer unique properties, such as increased reactivity or specific interactions with biological targets, distinguishing it from similar compounds.
Propiedades
Fórmula molecular |
C8H13BrN4O2 |
|---|---|
Peso molecular |
277.12 g/mol |
Nombre IUPAC |
2-(3-amino-4-bromopyrazol-1-yl)-N-(2-methoxyethyl)acetamide |
InChI |
InChI=1S/C8H13BrN4O2/c1-15-3-2-11-7(14)5-13-4-6(9)8(10)12-13/h4H,2-3,5H2,1H3,(H2,10,12)(H,11,14) |
Clave InChI |
FUTROKBOHNFPDR-UHFFFAOYSA-N |
SMILES canónico |
COCCNC(=O)CN1C=C(C(=N1)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


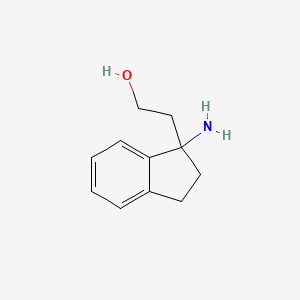
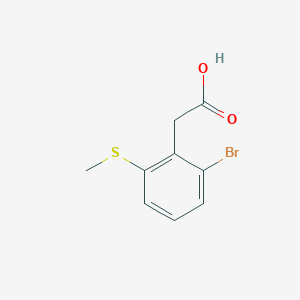




![2-{4-[(2-Fluoroprop-2-en-1-yl)oxy]-3,5-dimethoxyphenyl}ethan-1-amine, trifluoroacetic acid](/img/structure/B13630371.png)
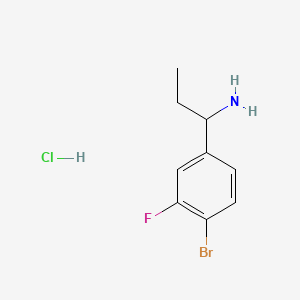
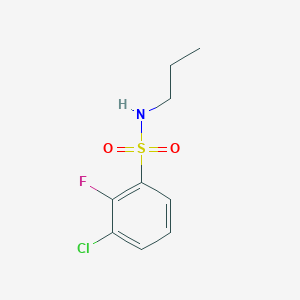
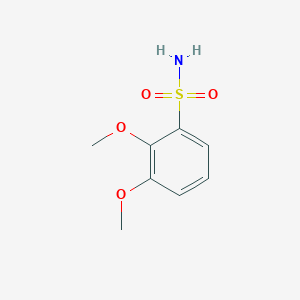

![3-({[(tert-butoxy)carbonyl]amino}methyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid](/img/structure/B13630388.png)
